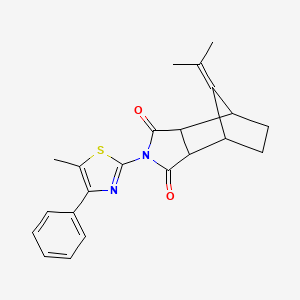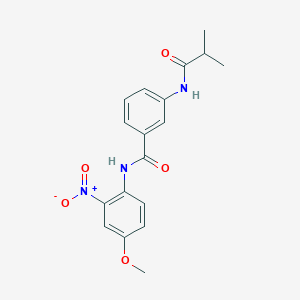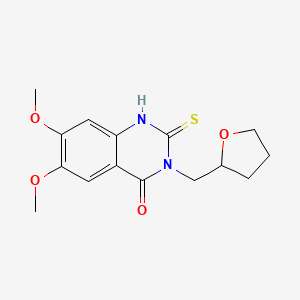
Poloxipan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Poloxipan is a potent and pan-specific inhibitor of polo-like kinase 1 (PLK1). Polo-like kinase 1 is a serine-threonine protein kinase that plays a crucial role in cell mitosis and is implicated in various types of cancer. This compound has shown significant inhibitory activity against polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3, making it a valuable compound in cancer research .
Métodos De Preparación
Poloxipan is synthesized through a multi-step chemical process. The synthetic route typically involves the formation of the core structure followed by the introduction of functional groups that enhance its inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to obtain the final product .
Análisis De Reacciones Químicas
Poloxipan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from oxidation include oxo derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
Poloxipan has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of polo-like kinase 1 and its role in cell cycle regulation.
Biology: Employed in cellular assays to investigate the effects of polo-like kinase 1 inhibition on cell proliferation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit polo-like kinase 1, which is overexpressed in various cancers.
Industry: Utilized in the development of new therapeutic agents targeting polo-like kinase 1 for cancer treatment
Mecanismo De Acción
Poloxipan exerts its effects by inhibiting the polo-box domain of polo-like kinase 1. The polo-box domain is a non-catalytic region at the C-terminus of polo-like kinase 1 that is essential for its function in cell mitosis. By binding to this domain, this compound prevents the proper functioning of polo-like kinase 1, leading to cell cycle arrest and apoptosis in cancer cells. This compound also inhibits other phospho-tyrosine binding domains, such as the forkhead-associated domain of checkpoint kinase 2 and the WW domain of peptidyl-prolyl cis/trans isomerase .
Comparación Con Compuestos Similares
Poloxipan is compared with other polo-like kinase 1 inhibitors such as thymoquinone, poloxin, and purpurogallin. While all these compounds inhibit polo-like kinase 1, this compound is unique due to its pan-specific inhibition of polo-like kinase 1, polo-like kinase 2, and polo-like kinase 3. This broad-spectrum activity makes this compound a valuable tool in cancer research. The similar compounds include:
- Thymoquinone
- Poloxin
- Purpurogallin
Propiedades
Fórmula molecular |
C14H10BrN3O3S |
|---|---|
Peso molecular |
380.22 g/mol |
Nombre IUPAC |
2-[(5-bromo-2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C14H10BrN3O3S/c1-7-12(19)16-14-18(17-7)13(20)11(22-14)6-8-5-9(15)3-4-10(8)21-2/h3-6H,1-2H3 |
Clave InChI |
UEMYVTYHECWXSR-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN2C(=O)C(=CC3=C(C=CC(=C3)Br)OC)SC2=NC1=O |
Pictogramas |
Irritant |
Sinónimos |
poloxipan |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(1,3-benzothiazol-2-ylthio)-1-oxoethyl]-1-methyl-2-pyrrolecarboxamide](/img/structure/B1225332.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B1225335.png)
![4-(4-Chlorophenyl)-4-oxobutanoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225337.png)
![7-(4-Quinazolinyloxymethyl)-5-thiazolo[3,2-a]pyrimidinone](/img/structure/B1225340.png)
![2-[4-[[(3,4-Dichlorophenyl)-oxomethyl]amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoic acid ethyl ester](/img/structure/B1225342.png)




![3-[(4-Phenyl-1-piperazinyl)sulfonyl]benzoic acid [2-(2-furanylmethylamino)-2-oxoethyl] ester](/img/structure/B1225352.png)

![4b,9b-dihydroxy-7,8-dihydro-6H-indeno[1,2-b]benzofuran-9,10-dione](/img/structure/B1225355.png)


